6-(3-Chloropropoxy)quinoline-4-carboxylic acid
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Overview
Description
6-(3-Chloropropoxy)quinoline-4-carboxylic acid is a chemical compound with the molecular formula C13H12ClNO3 and a molecular weight of 265.69 g/mol It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Chloropropoxy)quinoline-4-carboxylic acid typically involves the reaction of quinoline-4-carboxylic acid with 3-chloropropanol under specific conditions. One common method involves the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction . The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
6-(3-Chloropropoxy)quinoline-4-carboxylic acid undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom in the 3-chloropropoxy group can be replaced by other nucleophiles.
Oxidation and reduction: The quinoline ring can undergo oxidation or reduction under appropriate conditions.
Esterification and amidation: The carboxylic acid group can react with alcohols or amines to form esters or amides.
Common Reagents and Conditions
Nucleophilic substitution: Potassium carbonate in DMF.
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Esterification: Alcohols in the presence of a dehydrating agent like sulfuric acid.
Amidation: Amines in the presence of coupling agents like EDCI or DCC.
Major Products Formed
Substitution products: Various substituted quinoline derivatives.
Oxidation products: Quinoline N-oxides.
Reduction products: Reduced quinoline derivatives.
Esters and amides: Quinoline-4-carboxylate esters and amides.
Scientific Research Applications
6-(3-Chloropropoxy)quinoline-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of potential drugs, particularly as inhibitors of enzymes like alkaline phosphatases.
Biological Studies: It is used in the study of biological pathways and molecular interactions.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(3-Chloropropoxy)quinoline-4-carboxylic acid involves its interaction with specific molecular targets. For example, as an inhibitor of alkaline phosphatases, it binds to the active site of the enzyme, preventing the dephosphorylation of substrates. This interaction is facilitated by the quinoline ring and the carboxylic acid group, which form key interactions with the enzyme’s active site residues .
Comparison with Similar Compounds
Similar Compounds
Quinoline-4-carboxylic acid: The parent compound without the 3-chloropropoxy group.
6-Methoxyquinoline-4-carboxylic acid: A similar compound with a methoxy group instead of a chloropropoxy group.
6-Ethoxyquinoline-4-carboxylic acid: A compound with an ethoxy group instead of a chloropropoxy group.
Uniqueness
6-(3-Chloropropoxy)quinoline-4-carboxylic acid is unique due to the presence of the 3-chloropropoxy group, which imparts distinct chemical properties and reactivity. This functional group allows for specific interactions and modifications that are not possible with other similar compounds .
Properties
Molecular Formula |
C13H12ClNO3 |
---|---|
Molecular Weight |
265.69 g/mol |
IUPAC Name |
6-(3-chloropropoxy)quinoline-4-carboxylic acid |
InChI |
InChI=1S/C13H12ClNO3/c14-5-1-7-18-9-2-3-12-11(8-9)10(13(16)17)4-6-15-12/h2-4,6,8H,1,5,7H2,(H,16,17) |
InChI Key |
VJQSNWKHHXAVRA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=CC(=C2C=C1OCCCCl)C(=O)O |
Origin of Product |
United States |
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